4-Fluoro-3-methyl-DL-phenylglycine
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Overview
Description
4-Fluoro-3-methyl-DL-phenylglycine is a synthetic amino acid derivative with the molecular formula C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, making it a unique variant of phenylglycine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-DL-phenylglycine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a Strecker synthesis reaction, where it is treated with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-DL-phenylglycine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenylglycine derivatives.
Scientific Research Applications
4-Fluoro-3-methyl-DL-phenylglycine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-DL-phenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methyl group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-phenylglycine: Lacks the methyl group, making it less sterically hindered.
3-Methyl-phenylglycine: Lacks the fluorine atom, affecting its electronic properties.
Phenylglycine: The parent compound without any substituents on the phenyl ring.
Uniqueness
4-Fluoro-3-methyl-DL-phenylglycine is unique due to the combined presence of both the fluorine atom and the methyl group on the phenyl ring. This combination can significantly influence its chemical reactivity, biological activity, and overall properties compared to its analogs.
Properties
IUPAC Name |
2-amino-2-(4-fluoro-3-methylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEDLCFNJKCNNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379138 |
Source
|
Record name | 4-Fluoro-3-methyl-DL-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-77-3 |
Source
|
Record name | 4-Fluoro-3-methyl-DL-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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